N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H12Cl2N2OS2 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- Various derivatives, including 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, have been synthesized and characterized, demonstrating potential antibacterial and anti-enzymatic properties (Nafeesa et al., 2017).
- Vibrational spectroscopic studies of similar molecules have been conducted, providing insight into structural and electronic properties (Jenepha Mary et al., 2022).
Pharmacological Evaluation :
- Compounds related to this structure have been evaluated for their antibacterial activity against various bacterial strains, showing moderate to good inhibitory effects (Desai et al., 2008).
- Some derivatives have demonstrated anti-enzymatic activity, particularly against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications (Rehman et al., 2013).
Antimicrobial Applications :
- New acetamide and azomethine derivatives of related structures have been synthesized and screened for antibacterial and enzyme inhibition activity, showing potential as antimicrobial agents (Rasool et al., 2015).
Crystallographic Analysis :
- Crystal structures of similar acetamides have been studied, revealing insights into the molecular conformations and intermolecular interactions (Subasri et al., 2016).
Anticancer Evaluation :
- Some derivatives have shown promising anticancer activities against various cancer cell lines, indicating potential for further development as anticancer agents (Zyabrev et al., 2022).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-3-1-11(2-4-12)15-9-24-17(20-15)21-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXUXVWTAWNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160432 | |
Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-51-0 | |
Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338957-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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